molecular formula C20H17Cl2NO4 B11154117 N-(2,6-dichlorophenyl)-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-(2,6-dichlorophenyl)-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11154117
M. Wt: 406.3 g/mol
InChI Key: PYUKKRHTCIXEQB-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenyl group and a chromenyl moiety, which are linked through an acetamide bridge. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloroaniline and 6-ethyl-4-methyl-2-oxo-2H-chromene-7-ol.

    Formation of Acetamide Bridge: The acetamide bridge is formed by reacting 2,6-dichloroaniline with an acylating agent, such as acetic anhydride, under suitable conditions.

    Coupling Reaction: The chromenyl moiety is introduced through a coupling reaction between the acetamide intermediate and 6-ethyl-4-methyl-2-oxo-2H-chromene-7-ol, typically in the presence of a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other molecular targets to exert their effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dichlorophenyl)acetamide: Lacks the chromenyl moiety.

    2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide: Lacks the dichlorophenyl group.

    N-(2,6-dichlorophenyl)-2-oxoacetamide: Contains a different acyl group.

Uniqueness

N-(2,6-dichlorophenyl)-2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the combination of the dichlorophenyl and chromenyl moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H17Cl2NO4

Molecular Weight

406.3 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C20H17Cl2NO4/c1-3-12-8-13-11(2)7-19(25)27-17(13)9-16(12)26-10-18(24)23-20-14(21)5-4-6-15(20)22/h4-9H,3,10H2,1-2H3,(H,23,24)

InChI Key

PYUKKRHTCIXEQB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)NC3=C(C=CC=C3Cl)Cl)OC(=O)C=C2C

Origin of Product

United States

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